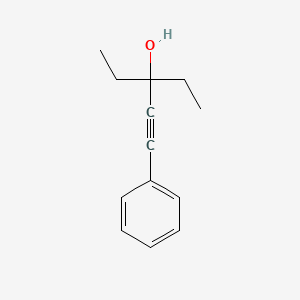

1-Pentyn-3-ol, 3-ethyl-1-phenyl-

Description

Structural Significance and Research Interest of Highly Substituted Propargylic Alcohols

Highly substituted propargylic alcohols, such as 1-Pentyn-3-ol, 3-ethyl-1-phenyl-, are of considerable interest to researchers due to their unique structural features and reactivity. The presence of a chiral quaternary stereocenter in many of these alcohols makes them important in asymmetric synthesis. rsc.org The core structure, containing both an alcohol and an alkyne, allows for a wide range of chemical transformations. nih.gov

The research interest in these compounds is driven by their potential as intermediates in the synthesis of complex molecules. They can undergo various reactions, including:

Rearrangements: Secondary and tertiary propargylic alcohols can undergo catalyzed rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. wikipedia.org

Oxidative Rearrangements: An oxidative rearrangement of tertiary propargylic alcohols can produce tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.com

Cycloadditions and Substitutions: Acid-catalyzed reactions of tertiary propargylic alcohols with heteroareneboronic acids can lead to the formation of fused heterocycles, tetrasubstituted allenes, or 1,3-dienes, depending on the substituents. acs.org

Dihalohydration: Propargylic alcohols can be converted into α,α-dichloro-β-hydroxyketones or α,α-diiodo-β-hydroxyketones, which are useful halogenated building blocks. nih.gov

A highly efficient palladium-catalyzed kinetic resolution of tertiary propargylic alcohols has been developed, providing a method to obtain these compounds with high enantioselectivity. rsc.org

Overview of the Chemical Landscape Pertaining to 1-Pentyn-3-ol, 3-ethyl-1-phenyl-

1-Pentyn-3-ol, 3-ethyl-1-phenyl- is a specific tertiary propargylic alcohol with the molecular formula C₁₃H₁₆O. epa.gov Its structure consists of a pentynyl group with a phenyl substituent at the 1-position and an ethyl and a hydroxyl group at the 3-position.

Interactive Data Table: Properties of 1-Pentyn-3-ol, 3-ethyl-1-phenyl-

| Property | Value |

|---|---|

| IUPAC Name | 3-ethyl-1-phenylpent-1-yn-3-ol |

| Molecular Formula | C13H16O |

Data sourced from public chemical databases. epa.gov

The chemical landscape of this compound is primarily explored within the context of organic synthesis. Its structural relatives, such as 1-phenyl-1-pentyn-3-ol (B3333987) and 3-methyl-1-phenyl-1-pentyn-3-ol, have also been studied. nih.govnih.gov The reactivity of these compounds is influenced by the substituents on the propargylic alcohol core.

Scope and Objectives of Academic Research on the Compound

Academic research on 1-Pentyn-3-ol, 3-ethyl-1-phenyl- and related tertiary propargylic alcohols focuses on several key areas:

Synthetic Methodology: Developing new and efficient methods for the synthesis of these complex alcohols is a primary objective. This often involves the use of organometallic reagents and the exploration of catalytic systems. rsc.org

Reaction Mechanisms: A significant portion of research is dedicated to understanding the mechanisms of the various reactions that these compounds undergo. For example, the mechanism of the oxidative rearrangement is proposed to proceed through the epoxidation of the alkyne to form an oxirene (B85696) intermediate. thieme-connect.com

Stereoselective Synthesis: Given the importance of chirality in pharmaceuticals and other fine chemicals, a major goal is the development of stereoselective methods for the synthesis and transformation of chiral propargylic alcohols. rsc.org

Applications in Synthesis: Researchers are exploring the use of these compounds as key intermediates in the synthesis of more complex target molecules, including natural products and biologically active compounds. wikipedia.org The development of one-pot syntheses for related heterocyclic structures like pyrazoles highlights the utility of such building blocks. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

73830-10-1 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

3-ethyl-1-phenylpent-1-yn-3-ol |

InChI |

InChI=1S/C13H16O/c1-3-13(14,4-2)11-10-12-8-6-5-7-9-12/h5-9,14H,3-4H2,1-2H3 |

InChI Key |

VCRLWQCXPNWHJX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C#CC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pentyn 3 Ol, 3 Ethyl 1 Phenyl and Analogs

Acetylenic Grignard and Organolithium Reagent Additions to Ketones and Aldehydes

A fundamental and widely practiced method for the synthesis of tertiary propargylic alcohols involves the nucleophilic addition of acetylenic Grignard or organolithium reagents to ketones. mdpi.comorganicchemistrytutor.com This approach allows for the direct formation of the carbon-carbon bond at the carbonyl carbon. organicchemistrytutor.com For the specific synthesis of 1-Pentyn-3-ol, 3-ethyl-1-phenyl-, this would entail the reaction of a phenylethynyl Grignard or lithium reagent with 3-pentanone.

The general mechanism involves the attack of the strongly nucleophilic acetylide on the electrophilic carbonyl carbon of the ketone. organicchemistrytutor.com This is followed by an aqueous workup to protonate the resulting alkoxide and yield the tertiary alcohol. youtube.com The use of Grignard reagents, which are organomagnesium halides, is a classic and robust method for this transformation. organicchemistrytutor.comyoutube.com Similarly, organolithium reagents, generated by the deprotonation of terminal alkynes with strong bases like n-butyllithium, offer a powerful alternative. nih.gov

The choice between Grignard and organolithium reagents can sometimes influence the reaction's outcome and is often dictated by the specific substrates and desired reaction conditions.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and selectivity of Grignard and organolithium additions can be significantly influenced by various reaction parameters. researchgate.netresearchgate.net Key factors that are often optimized include the choice of solvent, reaction temperature, and the nature of the cation (Mg or Li). Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed due to their ability to solvate the organometallic species.

For instance, the addition of lithium acetylides to carbonyl compounds can be optimized for enantioselectivity by the slow addition of the carbonyl compound in the presence of a chiral lithium binaphtholate catalyst. organic-chemistry.org This technique has been shown to afford a variety of chiral secondary and tertiary propargylic alcohols in high yields and with good to high enantioselectivities. organic-chemistry.org Furthermore, in some cases, the presence of additives can enhance the reaction. For example, zinc(II) triflate and Hünig's base in dichloromethane (B109758) have been used to facilitate the in situ generation of nucleophilic metalated alkynylides for addition to carbonyl compounds. nih.gov

| Parameter | Condition | Effect on Yield/Selectivity |

| Reagent | Grignard vs. Organolithium | Can influence reactivity and side reactions. |

| Solvent | Diethyl ether, THF | Solvates the organometallic reagent, facilitating the reaction. |

| Temperature | Varies | Lower temperatures can enhance selectivity. |

| Additives | Chiral ligands, Lewis acids | Can induce enantioselectivity or enhance reaction rates. |

| Addition Rate | Slow addition of carbonyl | Can improve enantioselectivity in asymmetric syntheses. organic-chemistry.org |

Use of Calcium Carbide as an Acetylene (B1199291) Source in Tertiary Propargylic Alcohol Synthesis

In a more sustainable and economically viable approach, calcium carbide (CaC₂) has emerged as a practical source of acetylene for the synthesis of propargylic alcohols. researchgate.netrsc.orgmagtech.com.cn This method avoids the need to handle gaseous acetylene, which is flammable and explosive. magtech.com.cn The reaction typically involves the in situ generation of acetylene from calcium carbide, which then reacts with a ketone in the presence of a base. nih.gov

This process can be carried out under mild conditions and without the need for metal catalysts. rsc.org The direct use of calcium carbide as a solid acetylene source is considered a green and simple method for preparing propargylic alcohols. magtech.com.cn For instance, the reaction of aliphatic and aromatic ketones with calcium carbide activated by fluoride (B91410) ions can produce tertiary propargylic alcohols in moderate to good yields. magtech.com.cn This methodology complements traditional routes that often rely on stoichiometric processes. researchgate.net

Catalytic Approaches to Propargylic Alcohol Synthesis

Catalytic methods for the synthesis of propargylic alcohols have gained significant traction as they offer milder reaction conditions, greater functional group tolerance, and the potential for asymmetric synthesis. acs.orgrsc.org These approaches often involve the activation of the terminal alkyne C-H bond by a transition metal catalyst. acs.org

Metal-Catalyzed Alkyne Additions

A variety of transition metals, including rhodium, gold, copper, and zinc, have been employed to catalyze the addition of terminal alkynes to ketones. acs.orgucl.ac.uknih.gov For example, a rhodium-phosphine complex can effectively catalyze the addition of alkynes to activated ketones under mild conditions, tolerating functional groups that are incompatible with other methods. acs.org Similarly, gold catalysts are known for their mild and chemoselective activation of alkynes. ucl.ac.ukacs.org

The catalytic addition of alkynes to ketones is particularly valuable for the creation of quaternary carbon centers and tertiary propargylic alcohols. rsc.org While ketones are generally less reactive than aldehydes, catalytic systems have been developed to overcome this challenge. rsc.org For example, copper catalysts have been used for the alkynylation of trifluoromethyl ketones. rsc.org

Enantioselective Synthesis of Chiral Propargylic Alcohol Derivatives

The development of enantioselective methods for the synthesis of chiral propargylic alcohols is of great importance due to the prevalence of these motifs in natural products and pharmaceuticals. nih.govtandfonline.com This is typically achieved by using a chiral catalyst or ligand that can differentiate between the two prochiral faces of the ketone. youtube.com

Several successful strategies have been reported. For example, the use of a bifunctional zinc-based complex can catalyze the asymmetric addition of terminal zinc-acetylides to aldehydes to produce chiral propargylic alcohols with moderate to good yields and enantioselectivities. tandfonline.com Another approach utilizes chiral Schiff-base amino alcohols as ligands for the enantioselective addition of phenylacetylene (B144264) to aromatic ketones, yielding optically active tertiary propargylic alcohols. organic-chemistry.org The modification of the Carreira alkynylation protocol has also enabled the enantioselective addition of diynes and triynes to aldehydes, producing chiral propargyl alcohols with high enantioselectivity. acs.org

| Catalyst System | Substrates | Outcome |

| Bifunctional Zinc-based complexes | Terminal Zn-acetylides and aldehydes | Chiral propargylic alcohols with moderate to good yields and enantioselectivities. tandfonline.com |

| Chiral Schiff-base amino alcohols with Zn(OTf)₂ | Phenylacetylene and aromatic ketones | Optically active tertiary propargylic alcohols. organic-chemistry.org |

| Modified Carreira alkynylation | Diynes/triynes and α-branched aldehydes | Chiral propargyl alcohols with good yields and high enantioselectivities. acs.org |

Multi-Component Reaction Strategies for Structural Complexity

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to building molecular complexity from simple starting materials in a single step. researchgate.netcsic.es In the context of propargylic alcohol synthesis, MCRs can be designed to incorporate the propargyl moiety into more elaborate structures.

One example is a TfOH-catalyzed multicomponent reaction of propargylic alcohols, sulfonamides, and aldehydes to produce acyclic α-arylidene β-aminoketones. researchgate.net Another strategy involves a one-pot, three-component reaction of propargylic alcohols, amines, and carbon dioxide, catalyzed by a copper-based system, to synthesize oxazolidinones. researchgate.net These reactions highlight the power of MCRs to rapidly generate structurally diverse molecules from readily available propargylic alcohols.

Green Chemistry Principles in Propargylic Alcohol Synthesis

The synthesis of propargylic alcohols, a critical class of intermediates in organic chemistry, is increasingly being viewed through the lens of green chemistry. thieme-connect.com The twelve principles of green chemistry provide a framework for developing more sustainable and environmentally benign synthetic methods. acs.orgmun.ca These principles emphasize waste prevention, atom economy, the use of less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. acs.org In the context of propargylic alcohol synthesis, key green chemistry considerations include maximizing atom economy, utilizing renewable resources, and employing catalytic methods to avoid stoichiometric reagents. jk-sci.comresearchgate.net

One of the core tenets of green chemistry is the principle of atom economy , which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Traditional methods for synthesizing propargylic alcohols often involve the use of organometallic reagents, such as Grignard or organolithium compounds, which can generate significant amounts of inorganic waste. nih.gov In contrast, modern catalytic approaches aim for higher atom economy. For instance, the direct addition of terminal alkynes to aldehydes and ketones, facilitated by a catalyst, is an atom-economical route to propargylic alcohols. acs.orgorganic-chemistry.org Ruthenium-catalyzed redox isomerization of propargylic alcohols to enones or enals is another example of a highly atom-economical process. acs.orgdntb.gov.ua

The use of renewable feedstocks is another cornerstone of green chemistry, aiming to shift away from depleting resources like petroleum. reagent.co.ukwordpress.com In the synthesis of propargylic alcohols, this can be achieved by utilizing biomass-derived starting materials. nih.govrsc.org For example, calcium carbide, which can be produced from coke and lime and is considered a renewable resource, has been used as an acetylene source for the synthesis of propargylic alcohols under mild, metal-free conditions. rsc.org Another approach involves the use of furfural, a platform chemical derived from lignocellulosic biomass, as a starting material for the synthesis of various furan-containing propargylic alcohols. The use of biomass as a feedstock not only reduces reliance on fossil fuels but also has the potential to create CO2-neutral value chains. nih.gov

Catalysis plays a pivotal role in the green synthesis of propargylic alcohols. Catalytic methods are inherently superior to stoichiometric ones as they reduce waste by using small amounts of a substance to carry out a reaction multiple times. Various catalytic systems have been developed for propargylic alcohol synthesis, including those based on copper, ruthenium, and indium. acs.orgorganic-chemistry.orgacs.org For instance, a copper(I) triflate-catalyzed direct coupling of propargylic alcohols with terminal alkenes provides a highly atom-economical route to 1,4-enynes. acs.org Similarly, the asymmetric alkynylation of aldehydes can be achieved with high enantioselectivity using catalytic amounts of In(III)/BINOL. organic-chemistry.org These catalytic methods often operate under milder reaction conditions and can reduce the need for protecting groups, further aligning with green chemistry principles. jk-sci.com

Recent research has also focused on developing greener reaction media and alternative reagents. The use of water as a solvent or performing reactions under solvent-free conditions are attractive green alternatives to volatile organic solvents. researchgate.net Additionally, researchers have explored the use of less hazardous reagents. For example, the use of rongalite, a bulk industrial product, as a C1 unit for the preparation of primary propargylic alcohols from terminal alkynes avoids the need for low-temperature conditions and hazardous lithium reagents typically required in classical methods. rsc.orgrsc.org

The following table summarizes some of the green synthetic methodologies developed for propargylic alcohols, highlighting the catalyst used, the type of reaction, and the key green chemistry principles addressed.

| Catalyst/Reagent | Reactants | Product Type | Key Green Principle(s) |

| Ruthenium complex | Propargyl alcohol | Cycloalkane | Atom Economy, Catalysis |

| Copper(OTf)2 | Propargylic alcohol, Terminal alkene | 1,4-Enyne | Atom Economy, Catalysis |

| In(III)/BINOL | Terminal alkyne, Aldehyde | Chiral Propargylic Alcohol | Catalysis, High Enantioselectivity |

| Calcium Carbide (CaC2) | Aldehyde/Ketone | Propargylic Alcohol | Use of Renewable Feedstock, Metal-Free |

| Rongalite | Terminal alkyne | Primary Propargylic Alcohol | Avoidance of Hazardous Reagents |

Spectroscopic and Structural Elucidation of 1 Pentyn 3 Ol, 3 Ethyl 1 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- reveals distinct signals corresponding to the different types of protons present in the molecule. The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The hydroxyl proton (-OH) signal is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. The methylene (B1212753) protons (-CH₂) of the ethyl group would likely appear as a quartet, while the methyl protons (-CH₃) would present as a triplet due to coupling with the adjacent methylene protons. The protons of the second ethyl group attached to the chiral center will also exhibit characteristic splitting patterns.

A hypothetical ¹H NMR data table for 1-Pentyn-3-ol, 3-ethyl-1-phenyl- is presented below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.50 | m | 5H | Phenyl-H |

| 2.50 | s (broad) | 1H | OH |

| 1.80 | q | 2H | -CH₂- (ethyl) |

| 1.75 | q | 2H | -CH₂- (ethyl) |

| 1.00 | t | 3H | -CH₃ (ethyl) |

| 0.95 | t | 3H | -CH₃ (ethyl) |

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- is expected to show distinct signals for each unique carbon atom. The carbons of the phenyl group will resonate in the downfield region (δ 120-140 ppm). The acetylenic carbons (C≡C) will have characteristic chemical shifts, with the carbon attached to the phenyl group appearing at a different shift compared to the other sp-hybridized carbon. The carbon bearing the hydroxyl group (C-OH) will also have a specific chemical shift, typically in the range of δ 60-80 ppm. The carbons of the two ethyl groups will show signals in the aliphatic region (δ 10-40 ppm).

A hypothetical ¹³C NMR data table is provided below:

| Chemical Shift (δ, ppm) | Assignment |

| 140.5 | Phenyl C (quaternary) |

| 128.0-129.5 | Phenyl CH |

| 90.2 | Ph-C≡ |

| 85.7 | ≡C-C(OH) |

| 75.1 | C-OH |

| 35.4 | -CH₂- (ethyl) |

| 34.9 | -CH₂- (ethyl) |

| 8.7 | -CH₃ (ethyl) |

| 8.5 | -CH₃ (ethyl) |

Note: This is a hypothetical representation. Actual chemical shifts can vary.

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of 1-Pentyn-3-ol, 3-ethyl-1-phenyl-, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : The COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.netyoutube.com For instance, it would show a cross-peak between the methylene and methyl protons of each ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment provides information about protons that are close in space, even if they are not directly bonded. researchgate.netyoutube.com This is particularly useful for determining the stereochemistry around the chiral center. For example, NOE correlations could be observed between the hydroxyl proton and protons on the ethyl groups, providing insights into the preferred conformation of the molecule. The absence of diagonal peaks in some variations of this technique, like HSQC-NOESY, can help in identifying weak NOE correlations that might be obscured otherwise. jeol.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- would exhibit several characteristic absorption bands. A broad and strong absorption in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. libretexts.org The presence of a terminal alkyne is not a feature of this molecule; instead, it has an internal alkyne. The C≡C stretching vibration for an internal alkyne typically appears as a weak to medium intensity band in the range of 2260-2100 cm⁻¹. orgchemboulder.comlibretexts.org The C-H stretching vibrations of the phenyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl groups will appear just below 3000 cm⁻¹. libretexts.org The C-O stretching vibration of the tertiary alcohol would be observed in the 1210-1100 cm⁻¹ region. spectroscopyonline.com

A table summarizing the expected FT-IR absorption bands is shown below:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Strong | Aliphatic C-H Stretch |

| 2260-2100 | Weak-Medium | C≡C Stretch (Internal Alkyne) |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C Bending |

| 1210-1100 | Medium-Strong | C-O Stretch (Tertiary Alcohol) |

Raman spectroscopy provides complementary information to FT-IR. The C≡C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, typically in the range of 2260-2190 cm⁻¹ for disubstituted alkynes. acs.orgnih.gov The symmetric breathing vibration of the phenyl ring usually gives a strong Raman band around 1000 cm⁻¹. Raman spectroscopy is particularly useful for studying the vibrations of non-polar bonds, making it an excellent tool for characterizing the carbon-carbon triple bond in this molecule. youtube.com Studies on similar molecules like phenylacetylene (B144264) have shown that the C≡C stretching mode is sensitive to the molecular environment. acs.orgacs.org

Expected Raman shifts for key functional groups are listed below:

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 2260-2190 | Strong | C≡C Stretch (Internal Alkyne) |

| ~1600 | Strong | Aromatic C=C Stretch |

| ~1000 | Strong | Phenyl Ring Breathing |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the exact molecular formula of a compound. For 1-Pentyn-3-ol, 3-ethyl-1-phenyl-, the molecular formula is C13H16O. HRMS can distinguish this from other potential formulas with the same nominal mass by measuring the mass with high precision. This level of accuracy is crucial for confirming the elemental composition of the molecule.

Table 1: Theoretical Mass Data for 1-Pentyn-3-ol, 3-ethyl-1-phenyl-

| Property | Value |

| Molecular Formula | C13H16O |

| Average Mass | 188.27 g/mol |

| Monoisotopic Mass | 188.120115 g/mol |

Data sourced from publicly available chemical databases. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates the components of a mixture using gas chromatography and then provides mass spectra for each component. This is invaluable for assessing the purity of a sample of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- and confirming its identity. The retention time from the GC provides a characteristic value for the compound under specific chromatographic conditions, while the mass spectrum offers a fingerprint for identification.

The electron ionization (EI) mass spectrum of a related compound, 3-methyl-1-phenylpent-1-yn-3-ol, shows characteristic fragmentation patterns that can be extrapolated to understand the fragmentation of 1-Pentyn-3-ol, 3-ethyl-1-phenyl-. nih.govnist.gov The fragmentation of phenyl-substituted propargylic alcohols often involves cleavages adjacent to the hydroxyl group and reactions involving the phenyl ring. For instance, the loss of an ethyl group or the cleavage of the bond between the alcohol carbon and the phenyl-alkynyl moiety are expected fragmentation pathways. The presence of the phenyl group can lead to the formation of stable benzopyrylium ions, influencing the fragmentation pattern. nih.gov

Advanced Spectroscopic and Chiroptical Techniques for Stereochemical Assignment

As 1-Pentyn-3-ol, 3-ethyl-1-phenyl- possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as two enantiomers. Determining the absolute configuration of this stereocenter requires the use of specialized chiroptical techniques. These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light.

Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for this purpose. VCD measures the differential absorption of left and right circularly polarized infrared light by the chiral molecule, providing information about the stereochemistry based on its vibrational modes. ECD, which operates in the ultraviolet-visible region, provides information about the spatial arrangement of chromophores within the molecule.

The assignment of the absolute configuration is typically achieved by comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted for a specific enantiomer (e.g., the R or S configuration) through quantum chemical calculations. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the enantiomer .

Chemical Reactivity and Transformations of 1 Pentyn 3 Ol, 3 Ethyl 1 Phenyl

Rearrangement Reactions of Propargylic Alcohols

Propargylic alcohols, including 1-Pentyn-3-ol, 3-ethyl-1-phenyl-, are prone to rearrangement reactions, which are influenced by the substitution pattern of the molecule and the reaction conditions. These transformations are pivotal in organic synthesis for creating diverse molecular architectures.

The rearrangement of propargylic alcohols can proceed through various mechanistic pathways. One of the key transformations is the 1,3-shift of the hydroxyl group, leading to the formation of α,β-unsaturated carbonyl compounds. wikipedia.orgorganicreactions.org The mechanism for the rearrangement of tertiary arylpropargyl alcohols has been suggested to involve an ion-dipole intermediate that undergoes a rate-determining nucleophilic attack by water. iaea.org This is supported by data such as inverse solvent isotope effects and large negative entropies of activation. iaea.org The stability of carbocation intermediates plays a significant role in these rearrangements, and a 1,2-shift of an adjacent alkyl or aryl group can lead to a more stable carbocation, influencing the final product distribution.

The Meyer-Schuster rearrangement is a well-documented acid-catalyzed isomerization of secondary and tertiary propargylic alcohols. wikipedia.org In the case of a tertiary alcohol like 1-Pentyn-3-ol, 3-ethyl-1-phenyl-, this reaction typically yields an α,β-unsaturated ketone. wikipedia.org The process is initiated by the protonation of the hydroxyl group, followed by its elimination as a water molecule to form a carbocation. A subsequent 1,3-hydroxyl shift and tautomerization lead to the final product. wikipedia.org

However, with tertiary propargylic alcohols, a competing reaction known as the Rupe rearrangement can occur, which produces α,β-unsaturated methyl ketones through a different enyne intermediate. wikipedia.org The choice between the Meyer-Schuster and Rupe pathways is often dictated by the reaction conditions, with stronger acids favoring the Rupe rearrangement. wikipedia.org To circumvent the harsh conditions of traditional acid catalysis and improve selectivity, milder catalysts based on transition metals like ruthenium and silver, or Lewis acids such as indium(III) chloride, have been developed. wikipedia.org

| Rearrangement | Typical Catalyst | Product from Tertiary Propargylic Alcohol |

| Meyer-Schuster | Strong Acid (e.g., H₂SO₄) | α,β-Unsaturated Ketone |

| Rupe | Strong Acid (harsher conditions) | α,β-Unsaturated Methyl Ketone |

Catalytic Functionalization of the Alkyne Moiety

The triple bond in 1-Pentyn-3-ol, 3-ethyl-1-phenyl- offers a rich platform for a variety of catalytic transformations, enabling the introduction of new functional groups and the synthesis of complex molecules.

Gold catalysts have proven to be exceptionally versatile in activating the alkyne moiety of propargylic alcohols for nucleophilic attack. organic-chemistry.org Gold-catalyzed hydroamination of propargylic alcohols with anilines can lead to 3-hydroxyimines with complete regioselectivity. chemrxiv.orgacs.orgnih.gov These intermediates can be further transformed; for example, they can be reduced to form syn-1,3-amino alcohols or hydrolyzed to yield 3-hydroxyketones. chemrxiv.orgacs.orgnih.gov

Interestingly, by manipulating the reaction conditions and the stoichiometry of the reagents, divergent reaction pathways can be accessed from the same starting materials. organic-chemistry.orgacs.org For instance, using a catalytic amount of aniline (B41778) can favor the formation of 3-hydroxyketones. chemrxiv.orgacs.orgnih.gov Furthermore, a selective pathway to 3-aminoketones can be achieved through a rearrangement followed by hydroamination. chemrxiv.orgacs.orgnih.gov This divergent catalytic reactivity highlights the sophisticated control that can be exerted in modern organic synthesis. organic-chemistry.orgacs.org

The hydrogenation of the alkyne in 1-Pentyn-3-ol, 3-ethyl-1-phenyl- can be controlled to produce either the corresponding alkene or alkane. The stereochemical outcome of the partial hydrogenation is of significant interest. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen to the alkyne, leading to the formation of the cis-(Z)-alkene with high stereoselectivity.

For complete reduction to the corresponding alkane, more active catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) are employed under a hydrogen atmosphere. nih.gov In this case, the stereochemistry at the newly formed chiral centers would depend on the specific catalyst and reaction conditions, though it is often less selective than the partial hydrogenation.

| Catalyst System | Product Type | Stereoselectivity |

| Lindlar's Catalyst | Alkene | cis-(Z)-isomer |

| Pd/C or PtO₂ | Alkane | Full saturation |

The oxidation of propargylic alcohols to carbonyl compounds is a fundamental transformation. Aerobic oxidation, which utilizes molecular oxygen as the terminal oxidant, is an environmentally benign and efficient method. rsc.org Various catalytic systems have been developed for this purpose, including those based on copper/TEMPO, palladium, and iron. organic-chemistry.orgnih.govorganic-chemistry.org

For a tertiary propargylic alcohol like 1-Pentyn-3-ol, 3-ethyl-1-phenyl-, aerobic oxidation can yield α,β-unsaturated alkynones. organic-chemistry.org A practical method involves using a catalytic system of iron(III) nitrate (B79036) nonahydrate, TEMPO, and sodium chloride in toluene (B28343) at room temperature, which has been shown to be effective for a broad range of propargylic alcohols. organic-chemistry.org Palladium-based catalysts, such as palladium(II) acetate with triethylamine (B128534), have also been employed for the selective aerobic oxidation of allylic and propargylic alcohols. organic-chemistry.org These methods often exhibit high chemoselectivity and can be performed under mild conditions. nih.govorganic-chemistry.org

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The terminal alkyne group of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- is amenable to various cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govorganic-chemistry.org While specific studies on 1-Pentyn-3-ol, 3-ethyl-1-phenyl- are not extensively documented, the general principles of the Sonogashira reaction are applicable.

The reaction is typically carried out under mild conditions, often at room temperature, and can tolerate a wide variety of functional groups. nih.gov The choice of catalyst, base, and solvent can significantly impact the reaction's efficiency. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, and bases such as triethylamine or diethylamine (B46881) are often used, sometimes serving as the solvent as well. nih.govcsic.es

A deacetonative Sonogashira coupling protocol has been developed for aryl propargyl alcohols with aryl chlorides, which can be relevant for derivatives of 1-Pentyn-3-ol, 3-ethyl-1-phenyl-. rsc.org This method utilizes a palladacycle catalyst and can overcome some limitations of traditional Sonogashira reactions, such as tolerance for electron-poor alkynes. rsc.org

Table 1: Representative Conditions for Sonogashira Coupling of Propargylic Alcohols

| Catalyst System | Base | Solvent | Temperature | Reactants | Product Type |

| Pd(PPh₃)₄ / CuI | Triethylamine | Triethylamine | Room Temp. | Terminal Alkyne, Aryl Iodide | Aryl-substituted Alkyne |

| PdCl₂(PPh₃)₂ / CuI | K₂CO₃ | DMF/Ethanol | Room Temp. | Terminal Alkyne, Aryl Bromide | Aryl-substituted Alkyne |

| Palladacycle / Xphos | K₂CO₃ | Acetonitrile (B52724) | 110 °C | Aryl Propargyl Alcohol, Aryl Chloride | Diaryl Acetylene (B1199291) |

This table presents generalized conditions and may require optimization for specific substrates like 1-Pentyn-3-ol, 3-ethyl-1-phenyl-.

Cyclization Reactions and Heterocycle Formation

The structure of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- is well-suited for various cyclization reactions, leading to the formation of diverse carbocyclic and heterocyclic skeletons.

For instance, substituted furans can be synthesized from propargylic alcohols through various catalytic methods. Iron(III) chloride can catalyze a tandem propargylation-cycloisomerization of propargylic alcohols with 1,3-dicarbonyl compounds to yield highly substituted furans. organic-chemistry.org Gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols also provide an efficient route to furans. organic-chemistry.org

The phenyl group in 1-Pentyn-3-ol, 3-ethyl-1-phenyl- opens up possibilities for cyclizations involving the aromatic ring. For example, rhodium-catalyzed reactions of propargylic alcohols with boronic acids can lead to the synthesis of indenes. organic-chemistry.org Furthermore, the cycloisomerization of 1-alkyl-2-ethynylbenzenes, a structure related to derivatives of our target molecule, can be catalyzed by metal salts like PtCl₂ to produce substituted indenes. organic-chemistry.org Hot water has also been shown to promote intramolecular etherification and polyene cyclization of π-activated alcohols. nih.gov

Propargylic alcohols, particularly tertiary ones, can react with carbon dioxide (CO₂) in the presence of a suitable catalyst to form α-alkylidene cyclic carbonates. youtube.commdpi.com This reaction represents an atom-economical and environmentally friendly way to utilize CO₂ in organic synthesis. Various catalysts, including silver and copper complexes, have been shown to be effective for this transformation. youtube.com

This cascade reaction involves the carboxylative cyclization of the propargylic alcohol with CO₂. organic-chemistry.org The resulting α-alkylidene cyclic carbonate is a versatile intermediate that can undergo further reactions. organic-chemistry.org For tertiary propargylic alcohols, this cyclization is generally more facile compared to primary or secondary ones. youtube.com

Table 2: Catalytic Systems for the Cyclization of Tertiary Propargylic Alcohols with CO₂

| Catalyst | Base | Solvent | Pressure | Product |

| AgOAc | DBU | Not specified | Not specified | α-Alkylidene cyclic carbonate |

| Copper complex with imine ligand | Amine base | Not specified | Not specified | α-Alkylidene cyclic carbonate |

| Ag(I)-embedded sulfonate-MOF | - | Not specified | Atmospheric | α-Alkylidene cyclic carbonate |

This table summarizes catalytic systems reported for the synthesis of cyclic carbonates from tertiary propargylic alcohols and CO₂. youtube.commdpi.com

Derivatization of the Hydroxyl Group and Alkyne Terminus

The hydroxyl and terminal alkyne groups of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- can be selectively functionalized to generate a wide array of derivatives.

The tertiary hydroxyl group can undergo typical alcohol reactions. For instance, it can be acylated to form esters. NHC-catalyzed kinetic resolution of acyclic tertiary propargylic alcohols through enantioselective acylation has been reported, which allows for the preparation of enantioenriched alcohols and their corresponding esters. acs.org The hydroxyl group can also be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. For example, propargyl tosylates can be prepared by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base. mdpi.com

The terminal alkyne offers another site for derivatization. Besides the Sonogashira coupling mentioned earlier, the terminal proton can be removed by a strong base to form an acetylide, which can then react with various electrophiles. For example, lithium acetylides can be generated and reacted with carbonyl compounds. masterorganicchemistry.com The alkyne can also participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition to form triazoles. mdpi.com

Solvent and Temperature Influence on Reaction Kinetics and Selectivity

The choice of solvent and reaction temperature can have a profound impact on the kinetics and selectivity of reactions involving 1-Pentyn-3-ol, 3-ethyl-1-phenyl-.

In Sonogashira coupling reactions, the solvent must dissolve a variety of species with different polarities. rsc.org Polar aprotic solvents like DMF, THF, and acetonitrile are commonly used. rsc.orgresearchgate.net The polarity of the solvent can influence the stability of the catalytic species and the rate of the reaction. For instance, in some copper-free Sonogashira couplings, toluene was found to be a better solvent than DMF, possibly because DMF can displace ligands from the active palladium complex. rsc.org

Temperature is another critical parameter. While many Sonogashira reactions can proceed at room temperature, heating is often required, especially when less reactive aryl halides (e.g., chlorides) are used. nih.govrsc.org Higher temperatures generally increase the reaction rate but can sometimes lead to side reactions and reduced selectivity.

For cyclization reactions, temperature can also play a crucial role. For example, in the Rh(III)-catalyzed reaction of propargylic alcohols with 1-phenylpyrazolidinones, lowering the reaction temperature was found to improve the enantioselectivity of the products. acs.org In electrophilic halogenations of propargyl alcohols, the reaction conditions, including temperature, can influence the stereoselectivity of the resulting α-haloenones. researchgate.net DFT studies have shown that substituents on the propargylic position can affect the enantioselectivity and reactivity in ruthenium-catalyzed propargylic substitution reactions, and these effects can be temperature-dependent.

Theoretical and Computational Investigations of 1 Pentyn 3 Ol, 3 Ethyl 1 Phenyl

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of molecular properties. For 1-Pentyn-3-ol, 3-ethyl-1-phenyl-, DFT calculations can elucidate its three-dimensional structure and the distribution of electrons within the molecule.

Molecular Geometry:

Electronic Structure:

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be determined through DFT calculations. The phenyl group, being an aromatic system, will significantly influence the electronic structure through π-π interactions. The hydroxyl group will act as a hydrogen bond donor and acceptor, impacting intermolecular interactions. The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and reactive.

Hypothetical DFT Calculation Results for 1-Pentyn-3-ol, 3-ethyl-1-phenyl-

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Highest occupied molecular orbital energy, related to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Lowest unoccupied molecular orbital energy, related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the molecule's excitability and chemical reactivity. |

Mechanistic Studies of Chemical Transformations through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For 1-Pentyn-3-ol, 3-ethyl-1-phenyl-, this could involve studying its synthesis via alkynylation or its subsequent transformations. upi.edunih.gov

Alkynylation Reaction to Form 1-Pentyn-3-ol, 3-ethyl-1-phenyl-:

The formation of this tertiary alcohol likely proceeds through the nucleophilic addition of a phenylethynylide anion to 2-pentanone. DFT calculations can model the reaction pathway, including the transition state structures and activation energies. This would provide insights into the reaction kinetics and the factors influencing the yield and selectivity of the synthesis.

Dehydration and Rearrangement Reactions:

Acid-catalyzed dehydration of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- could lead to various unsaturated products. Computational modeling can be used to explore the potential energy surface of these reactions, identifying the most favorable pathways and predicting the major products. For example, the formation of a conjugated enyne system would be a likely outcome.

Stereochemical and Conformational Analysis

1-Pentyn-3-ol, 3-ethyl-1-phenyl- is a chiral molecule due to the presence of a stereocenter at the C3 position. This gives rise to two enantiomers, (R)- and (S)-1-Pentyn-3-ol, 3-ethyl-1-phenyl-.

Conformational Preferences:

The molecule can exist in various conformations due to the rotation around its single bonds. The relative energies of these conformers can be calculated to determine the most stable structures. rsc.org The orientation of the phenyl group relative to the rest of the molecule is a key conformational feature. acs.org The interplay of steric hindrance between the ethyl and phenyl groups and potential intramolecular hydrogen bonding involving the hydroxyl group will dictate the preferred conformations. nih.gov

Predicted Relative Energies of Conformers for 1-Pentyn-3-ol, 3-ethyl-1-phenyl-

| Conformer | Dihedral Angle (C2-C3-C(ethyl)-C(methyl)) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.0 | 65 |

| Gauche 1 | 60° | 0.8 | 18 |

Prediction and Validation of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. nih.gov

NMR Spectroscopy:

The chemical shifts of the ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov These predicted spectra can aid in the assignment of experimental NMR signals. The magnetic anisotropy effect of the phenyl ring is expected to cause a noticeable shift in the NMR signals of nearby protons. tcichemicals.com

Infrared (IR) Spectroscopy:

The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This allows for the assignment of characteristic absorption bands, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the aromatic C-H and C=C stretching vibrations of the phenyl group. libretexts.org

Predicted Spectroscopic Data for 1-Pentyn-3-ol, 3-ethyl-1-phenyl-

| Spectroscopic Data | Predicted Value | Corresponding Functional Group |

|---|---|---|

| ¹³C NMR Chemical Shift | ~85 ppm | C≡C (alkyne) |

| ¹³C NMR Chemical Shift | ~70 ppm | C-OH (alcohol) |

| ¹H NMR Chemical Shift | ~7.2-7.5 ppm | Phenyl protons |

| IR Frequency | ~3400 cm⁻¹ | O-H stretch |

Applications of 1 Pentyn 3 Ol, 3 Ethyl 1 Phenyl in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

A comprehensive review of scientific databases and chemical literature indicates a lack of specific studies detailing the use of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- as a versatile building block in organic synthesis. Propargyl alcohols, the class of compounds to which it belongs, are generally recognized for their utility in a variety of chemical transformations. The presence of a terminal alkyne and a tertiary alcohol functional group within the same molecule theoretically allows for a range of reactions, including additions to the alkyne, derivatization of the hydroxyl group, and various coupling reactions. However, specific examples and research findings for 1-Pentyn-3-ol, 3-ethyl-1-phenyl- in this context are not available in the reviewed literature.

Precursor for the Synthesis of Complex Organic Molecules

There is no direct evidence in published research to suggest that 1-Pentyn-3-ol, 3-ethyl-1-phenyl- has been utilized as a precursor for the synthesis of complex organic molecules. While its structure suggests potential for such applications, the absence of dedicated studies means that no specific synthetic pathways or target molecules have been reported.

Utilization in the Preparation of Advanced Materials and Functional Molecules

The potential application of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- in the preparation of advanced materials and functional molecules has not been explored in the available scientific literature. The incorporation of alkynyl and phenyl groups could, in principle, impart interesting photophysical or material properties to polymers or other macromolecules. However, no studies have been found that investigate these possibilities.

Applications in Catalysis Development as Ligand or Substrate

Use as a Model Compound in Biomolecular Interaction Studies

A thorough search of the literature did not yield any studies where 1-Pentyn-3-ol, 3-ethyl-1-phenyl- was used as a model compound in biomolecular interaction studies. The combination of its aromatic and aliphatic hydrophobic regions, along with a polar hydroxyl group, could make it an interesting candidate for such studies, for instance, in probing the active sites of enzymes. Nevertheless, no such research has been published.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- from reaction byproducts, starting materials, and other impurities, as well as for its quantification.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile compounds like 1-Pentyn-3-ol, 3-ethyl-1-phenyl-. Due to its high resolution and sensitivity, GC is well-suited for both qualitative and quantitative analysis. The selection of the stationary phase is critical for achieving optimal separation. For acetylenic alcohols, both polar and non-polar columns can be utilized. sigmaaldrich.com A non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase, separates compounds primarily based on their boiling points. In contrast, a polar column, for instance, one with a polyethylene (B3416737) glycol (wax) stationary phase, provides separation based on polarity. sigmaaldrich.com

For the analysis of 1-Pentyn-3-ol, 3-ethyl-1-phenyl-, a high-temperature capillary column would be appropriate, given the compound's likely boiling point. A flame ionization detector (FID) is commonly used for the detection of organic compounds, offering high sensitivity. Quantification is typically performed using an internal standard method to ensure accuracy and precision. notulaebotanicae.ro

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of 1-Pentyn-3-ol, 3-ethyl-1-phenyl-

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID |

| Column | e.g., DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial Temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

| Internal Standard | e.g., Dodecane |

Thin-Layer Chromatography (TLC):

Thin-layer chromatography is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying the presence of the target compound, and assessing purity. For a moderately polar compound like 1-Pentyn-3-ol, 3-ethyl-1-phenyl-, a silica (B1680970) gel plate (silica gel 60 F254) is a suitable stationary phase. The mobile phase, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether, is chosen to achieve good separation (an Rf value of approximately 0.3-0.5 is often ideal for the main spot). nih.gov

Visualization of the compound on the TLC plate is necessary as it is not colored. This can be achieved by using a UV lamp (if the compound is UV active due to the phenyl group) or by staining with a suitable reagent. researchgate.net Common staining agents for alcohols include potassium permanganate (B83412) solution (which reacts with the triple bond and the alcohol) or a phosphomolybdic acid solution. nih.govresearchgate.net

Table 2: Typical Thin-Layer Chromatography (TLC) System for 1-Pentyn-3-ol, 3-ethyl-1-phenyl-

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 aluminum plates |

| Mobile Phase | Hexane (B92381):Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) and/or staining with potassium permanganate or phosphomolybdic acid |

Column Chromatography:

For the purification of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- on a preparative scale, column chromatography is the method of choice. orgsyn.org Similar to TLC, silica gel is the most common stationary phase. The solvent system developed for TLC is often adapted for column chromatography, typically using a slightly less polar mobile phase to ensure good separation. acs.orgacs.org

The crude product is loaded onto the top of the silica gel column and the mobile phase is passed through the column under gravity or with the application of low pressure (flash chromatography) to speed up the process. orgsyn.orgmdpi.com Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 3: General Conditions for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (200-300 or 230-400 mesh) |

| Eluent | A gradient of ethyl acetate in hexane or petroleum ether |

| Loading | The crude compound is adsorbed onto a small amount of silica gel or dissolved in a minimal amount of the eluent |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

Purity Assessment and Impurity Profiling

The purity of a synthesized batch of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- is crucial. Chromatographic methods, particularly high-resolution capillary GC, are primary tools for determining purity. The area percentage of the main peak in the chromatogram provides a quantitative measure of purity. For higher accuracy, especially for the certification of reference standards, a quantitative analysis using a calibrated internal standard is preferred.

Impurity profiling involves the identification and quantification of any impurities present in the sample. Potential impurities in a sample of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- could include:

Starting materials: Unreacted phenylacetylene (B144264) or 2-butanone.

Byproducts of the Grignard reaction: Such as 1,4-addition products or products from the reaction of the Grignard reagent with itself.

Dehydration products: Formation of an enyne resulting from the loss of the hydroxyl group.

The identification of these impurities can be achieved by comparing their retention times in GC with those of authentic standards, if available. For unknown impurities, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. The mass spectrum of each impurity provides information about its molecular weight and fragmentation pattern, which aids in its structural elucidation.

Table 4: Potential Impurities and Analytical Approach

| Potential Impurity | Likely Origin | Primary Analytical Method for Identification |

| Phenylacetylene | Unreacted starting material | GC, GC-MS |

| 2-Butanone | Unreacted starting material | GC, GC-MS |

| Self-coupling products of Grignard reagent | Side reaction | GC-MS |

| Dehydration product (enyne) | Degradation of the final product | GC-MS, NMR |

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of tertiary propargylic alcohols often involves the nucleophilic addition of a metal acetylide to a ketone. While effective, these methods can generate significant waste and utilize stoichiometric amounts of organometallic reagents. Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to 1-Pentyn-3-ol, 3-ethyl-1-phenyl-.

Key areas of development include:

Catalytic Asymmetric Alkynylation: Moving beyond stoichiometric reagents, the development of catalytic asymmetric alkynylation of ethyl phenyl ketone with acetylene (B1199291) would be a significant advancement. organic-chemistry.org Research into chiral catalysts, such as those based on zinc, indium, or other transition metals, could enable the direct and enantioselective synthesis of 1-Pentyn-3-ol, 3-ethyl-1-phenyl-. organic-chemistry.org The use of bifunctional catalysts that activate both the ketone and the alkyne is a particularly promising avenue. organic-chemistry.org

Green Reaction Media and Conditions: The exploration of greener solvents, such as water or ionic liquids, or even solvent-free conditions, will be crucial for developing environmentally benign syntheses. acs.org For instance, CO2-promoted hydration of related propargylic alcohols has been shown to be an efficient and recyclable system, suggesting the potential for similar green methodologies in the synthesis of this compound. acs.org

One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net For example, a one-pot synthesis starting from simpler, commercially available precursors could be a key objective. acs.org

| Synthetic Strategy | Potential Advantage | Key Research Focus |

| Catalytic Asymmetric Alkynylation | High enantioselectivity, reduced waste | Development of novel chiral catalysts |

| Green Reaction Media | Reduced environmental impact | Use of water, ionic liquids, or solvent-free conditions |

| One-Pot/Tandem Reactions | Increased efficiency, atom economy | Design of multi-step, single-pot procedures |

Exploration of Undiscovered Reactivity and Catalytic Pathways

The rich functionality of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- opens the door to a wide array of chemical transformations. While the general reactivity of propargylic alcohols is known, the specific interplay of the phenyl group and the tertiary alcohol in this molecule could lead to novel and unexpected chemical behavior.

Future research in this area could focus on:

Meyer-Schuster and Rupe Rearrangements: While these are known rearrangements of propargyl alcohols, a detailed investigation into the regioselectivity and stereoselectivity of these reactions for 1-Pentyn-3-ol, 3-ethyl-1-phenyl- could reveal interesting substituent effects. nih.gov The phenyl group, in particular, may influence the migratory aptitude of adjacent groups. nih.gov

Catalytic Hydrogenation and Hydration: The selective hydrogenation of the alkyne to either a cis- or trans-alkene, or complete reduction to the alkane, presents an area for optimization. libretexts.org Similarly, the anti-Markovnikov hydration of the terminal alkyne to form an aldehyde, a less common transformation for alkynes which typically yield ketones, could be explored using specific ruthenium catalysts. elsevierpure.comncert.nic.in

Cyclization and Annulation Reactions: The compound is an excellent precursor for the synthesis of various carbocyclic and heterocyclic systems. researchgate.net For instance, tandem Friedel-Crafts alkylation/hydroarylation reactions with electron-rich arenes could lead to the formation of substituted indenes. researchgate.net Rhodium-catalyzed [4+3] annulation reactions are another promising avenue for constructing complex ring systems. researchgate.net

Electrophilic Halogenation and Subsequent Cross-Coupling: The reaction of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- with electrophilic halogen sources can lead to the formation of α-haloenones or β-haloenones, which are versatile intermediates for further functionalization via cross-coupling reactions. nih.govrsc.org

| Reaction Type | Potential Outcome | Research Focus |

| Meyer-Schuster/Rupe Rearrangement | α,β-Unsaturated ketones/aldehydes | Study of regioselectivity and substituent effects |

| Catalytic Hydrogenation/Hydration | Alkenes, alkanes, aldehydes | Development of selective catalysts and conditions |

| Cyclization/Annulation | Indenes, heterocycles | Exploration of new cyclization strategies |

| Electrophilic Halogenation | Haloenone intermediates | Synthesis of functionalized building blocks |

Advanced Computational Studies for Property Prediction and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to understand and predict the behavior of 1-Pentyn-3-ol, 3-ethyl-1-phenyl-.

Future computational studies could include:

Reaction Mechanism Elucidation: DFT calculations can be employed to investigate the detailed reaction mechanisms of the synthetic and reactivity pathways mentioned above. nih.govacs.orgacs.org This includes identifying transition states, intermediates, and determining the energetic barriers for different reaction pathways, which can help in optimizing reaction conditions.

Stereoselectivity Prediction: For asymmetric reactions, computational models can predict the enantioselectivity of a given catalyst and substrate, guiding the rational design of more effective chiral catalysts. acs.orgnih.gov The influence of the ethyl and phenyl substituents on the stereochemical outcome of reactions can be systematically studied.

Spectroscopic and Property Prediction: Computational methods can be used to predict various spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of the compound and its reaction products. rsc.org Furthermore, other physicochemical properties can be calculated to provide a deeper understanding of the molecule's behavior.

Emerging Applications in Specialized Chemical Fields

The unique structural features of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- make it a promising candidate for a variety of specialized applications.

Potential emerging applications include:

Pharmaceutical and Agrochemical Synthesis: Propargylic alcohols are valuable intermediates in the synthesis of bioactive molecules. rawsource.comthermofisher.com The specific stereochemistry and functionality of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- could be leveraged to synthesize complex chiral molecules with potential applications as pharmaceuticals or agrochemicals. For instance, related S-aryl propargyl ethers have been used in the synthesis of a retinoic acid receptor antagonist. acs.org

Materials Science: The terminal alkyne group allows for its incorporation into polymers through reactions like azide-alkyne cycloaddition ("click chemistry"). rawsource.com This could lead to the development of novel polymers with tailored properties, such as enhanced thermal stability or specific optical properties conferred by the phenyl group. rawsource.comresearchgate.net

Corrosion Inhibition: Propargyl alcohol and its derivatives are known to be effective corrosion inhibitors. rawsource.com The specific structure of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- could offer unique adsorption properties on metal surfaces, making it a candidate for investigation in this field.

| Application Area | Potential Role of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- |

| Pharmaceuticals | Chiral building block for bioactive molecules |

| Agrochemicals | Intermediate for complex pesticide synthesis |

| Materials Science | Monomer for specialty polymers via click chemistry |

| Corrosion Inhibition | Novel corrosion inhibitor with unique adsorption properties |

Q & A

Q. What are the optimal catalytic conditions for synthesizing 3-ethyl-1-phenyl-1-pentyn-3-ol via alkyne hydration?

Methodological Answer: Propargyl alcohol derivatives like 3-ethyl-1-phenyl-1-pentyn-3-ol can be synthesized using regioselective hydration of alkynyl sulfoxides or alkynols. For example, Zhao et al. (2010) demonstrated high regio- and stereoselectivity using protic acids or transition-metal catalysts in polar solvents (e.g., THF or DMF) at 60–80°C . Additionally, ionic liquids have been employed to enhance reaction efficiency and recyclability, as shown in the iodoheterocyclisation of 1-mercapto-3-alkyn-2-ols .

Q. Which spectroscopic techniques are recommended for structural characterization of 3-ethyl-1-phenyl-1-pentyn-3-ol?

Methodological Answer:

- Infrared (IR) Spectroscopy : Key functional groups (e.g., -C≡C- and -OH stretches) can be identified using condensed-phase IR spectra. NIST data for related propargyl alcohols show characteristic absorptions at 3300 cm⁻¹ (O-H) and 2100–2260 cm⁻¹ (C≡C) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 160.21 for C₁₁H₁₂O) and fragmentation patterns. NIST data for 3-pentyn-1-ol derivatives indicate dominant fragments from alkyne cleavage .

Q. What safety protocols are critical when handling 3-ethyl-1-phenyl-1-pentyn-3-ol in the laboratory?

Methodological Answer:

- Use PPE (gloves, goggles) to avoid skin/eye contact, as propargyl alcohols are irritants (R36/37/38) .

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Follow emergency measures outlined in safety data sheets, including immediate rinsing for exposure and consulting toxicity databases (e.g., ECHA) .

Advanced Research Questions

Q. How does palladium nanoparticle modification influence selectivity in hydrogenating 3-ethyl-1-phenyl-1-pentyn-3-ol derivatives?

Methodological Answer: Ligand-modified Pd nanoparticles (e.g., Lindlar catalyst with quinoline) selectively hydrogenate alkynes to cis-alkenes while minimizing over-reduction. A 2014 study showed that continuous-flow systems with supported Pd nanoparticles achieve >95% selectivity by optimizing H₂ pressure (1–3 bar) and solvent polarity (e.g., ethanol/water mixtures) . Contrastingly, unmodified Pd/C catalysts may favor full hydrogenation to alkanes, requiring careful control of reaction time and temperature .

Q. What mechanistic insights explain the allyl rearrangement observed in 3-ethyl-1-phenyl-1-pentyn-3-ol under acidic conditions?

Methodological Answer: Acid-catalyzed allyl rearrangements involve carbocation intermediates. For 3-methyl-1-penten-4-yn-3-ol, protonation at the hydroxyl group generates a carbocation at C3, triggering a 1,2-hydride shift to form a conjugated dienol. Ruthenium carbene complexes can further stabilize such intermediates, as demonstrated in propargyl alcohol reactions . Computational studies (DFT) are recommended to map energy barriers and transition states .

Q. How can discrepancies in reported physical properties (e.g., boiling point) be resolved for this compound?

Methodological Answer:

- Validate predicted data (e.g., boiling point: 266.9±23.0°C ) against experimental measurements using fractional distillation under reduced pressure (e.g., 63–65°C at 100 mmHg ).

- Cross-reference density (1.04±0.1 g/cm³ ) with pycnometer or gas displacement methods.

- Use high-purity samples (>98%) and standardized calibration protocols to minimize variability .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of 3-ethyl-1-phenyl-1-pentyn-3-ol?

Methodological Answer:

- Directing Groups : The phenyl ring directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to para positions. Steric hindrance from the ethyl group may favor meta substitution in some cases .

- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance electrophile stability, while protic solvents (e.g., acetic acid) favor protonation pathways .

- Catalysis : Lewis acids (e.g., FeCl₃) can activate specific sites, as shown in phenol derivatization .

Data Contradiction Analysis

Q. Why do theoretical and experimental pKa values for 3-ethyl-1-phenyl-1-pentyn-3-ol differ?

Methodological Answer: Predicted pKa (13.00±0.20 ) may not account for solvent effects or hydrogen bonding. Experimental determination via potentiometric titration in DMSO/water mixtures is recommended. Discrepancies often arise from computational models overlooking steric effects of the ethyl and phenyl groups .

Q. How does the electronic environment of the alkyne moiety influence reaction pathways in cross-coupling reactions?

Methodological Answer: The electron-deficient sp-hybridized carbon in 1-pentyn-3-ol derivatives facilitates Sonogashira couplings with aryl halides. However, steric bulk from the ethyl group may reduce catalytic efficiency. Optimize using Pd(PPh₃)₄/CuI in triethylamine at 60°C, as demonstrated for similar propargyl alcohols .

Experimental Design Considerations

Q. What controls are essential when studying oxidative degradation of 3-ethyl-1-phenyl-1-pentyn-3-ol?

Methodological Answer:

- Blank Reactions : Use degassed solvents to exclude O₂-mediated oxidation.

- Catalyst Screening : Compare KMnO₄ (strong oxidant) vs. TBHP (mild) to identify dominant pathways (e.g., ketone vs. carboxylic acid formation) .

- Analytical Controls : Monitor byproducts via GC-MS or HPLC to track degradation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.